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Compound of Interest

Compound Name: 5-Nitro-1H-indazole-3-carbonitrile

Cat. No.: B1632264 Get Quote

Application Notes: Synthesis of 5-Nitro-1H-
indazole-3-carbonitrile
Introduction

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in medicinal

chemistry and drug development. The indazole scaffold is a privileged structure found in

numerous biologically active compounds, and the presence of the nitro and carbonitrile

functional groups provides opportunities for further chemical modification and exploration of

structure-activity relationships. This document outlines a detailed three-step experimental

protocol for the synthesis of 5-Nitro-1H-indazole-3-carbonitrile, commencing from

commercially available starting materials.

Synthetic Strategy

The synthesis of 5-Nitro-1H-indazole-3-carbonitrile is approached via a three-step sequence:

Formation of the Indazole Ring: Synthesis of 5-nitro-1H-indazole from 2-fluoro-5-

nitrobenzaldehyde and hydrazine hydrate.

Halogenation at C3: Regioselective bromination of the 5-nitro-1H-indazole at the 3-position

to yield 3-bromo-5-nitro-1H-indazole.
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Cyanation: Introduction of the carbonitrile group via a Rosenmund-von Braun reaction,

where the 3-bromo substituent is displaced by a cyanide nucleophile using copper(I)

cyanide.

This protocol is designed for researchers, scientists, and drug development professionals,

providing a clear and reproducible methodology for the preparation of this valuable indazole

derivative.

Experimental Protocols
Safety Precautions:

Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

Step 1: Synthesis of 5-Nitro-1H-indazole
This procedure is adapted from the reaction of a substituted benzaldehyde with hydrazine.[1][2]

Materials:

2-Fluoro-5-nitrobenzaldehyde

Hydrazine hydrate (NH₂NH₂·H₂O)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)
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Deionized water

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).

With stirring at room temperature (23 °C), add hydrazine hydrate (2.0 mmol) dropwise to the

solution.

Stir the reaction mixture at room temperature for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Pour the reaction mixture into deionized water (30 mL) and extract with ethyl acetate (2 x 15

mL).

Combine the organic layers and wash sequentially with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude 5-nitro-1H-indazole. The

product can be used in the next step without further purification if deemed sufficiently pure by

TLC analysis.

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole
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This protocol is based on a patented procedure for the direct bromination of 5-nitro-1H-

indazole.[3]

Materials:

5-Nitro-1H-indazole (from Step 1)

Bromine (Br₂)

N,N-Dimethylformamide (DMF)

Nitrogen (N₂) gas supply

Three-neck round-bottom flask equipped with a dropping funnel and thermometer

Magnetic stirrer and stir bar

Ice-water bath

Heating mantle

Procedure:

Under a nitrogen atmosphere, place 5-nitro-1H-indazole (1.0 equiv) in a three-neck round-

bottom flask.

Add DMF (10 volumes, e.g., 10 mL per gram of indazole) and stir to dissolve.

Cool the reaction mixture to -5 °C using an ice-salt bath.

Slowly add bromine (1.1 equiv) dropwise via the dropping funnel, maintaining the internal

temperature at or below 0 °C.

After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and

pour it into ice water.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain

crude 3-bromo-5-nitro-1H-indazole.

The crude product can be recrystallized from an ethanol/water mixture to afford the purified

product. A yield of approximately 95% has been reported for this transformation.[3]

Step 3: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile
This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl

halides.[4][5]

Materials:

3-Bromo-5-nitro-1H-indazole (from Step 2)

Copper(I) cyanide (CuCN)

N,N-Dimethylformamide (DMF) or Pyridine

Round-bottom flask with reflux condenser

Nitrogen (N₂) gas supply

Heating mantle

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask, combine 3-bromo-5-nitro-1H-indazole (1.0 equiv) and copper(I)

cyanide (1.2-1.5 equiv).

Add a high-boiling polar solvent such as DMF or pyridine (approximately 10-15 volumes).

Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.

Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/CN103570624A/en
https://www.benchchem.com/product/b1632264?utm_src=pdf-body
https://en.wikipedia.org/wiki/Rosenmund%E2%80%93von_Braun_reaction
https://www.organic-chemistry.org/namedreactions/rosenmund-von-braun-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maintain the reflux for several hours (4-8 hours, or until TLC indicates consumption of the

starting material).

Cool the reaction mixture to room temperature.

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to

decompose the copper complexes, and stir for 30 minutes.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain 5-Nitro-1H-
indazole-3-carbonitrile.

Data Presentation
Step Reactant

MW (

g/mol )

Equivale

nts
Product

MW (

g/mol )

Expecte

d Yield

Appeara

nce

1

2-Fluoro-

5-

nitrobenz

aldehyde

169.11 1.0

5-Nitro-

1H-

indazole

163.13 >90%
Yellow

solid

2

5-Nitro-

1H-

indazole

163.13 1.0

3-Bromo-

5-nitro-

1H-

indazole

242.03 ~95% Solid

3

3-Bromo-

5-nitro-

1H-

indazole

242.03 1.0

5-Nitro-

1H-

indazole-

3-

carbonitri

le

188.14 60-80% Solid
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Mandatory Visualization

2-Fluoro-5-nitrobenzaldehyde Step 1: Indazole Formation 5-Nitro-1H-indazole Step 2: Bromination 3-Bromo-5-nitro-1H-indazole Step 3: Cyanation 5-Nitro-1H-indazole-3-carbonitrile

1. Hydrazine Hydrate, DMF
2. 23°C, 2h

1. Br2, DMF
2. -5°C to 40°C, 12h

1. CuCN, DMF
2. Reflux

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Nitro-1H-indazole-3-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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